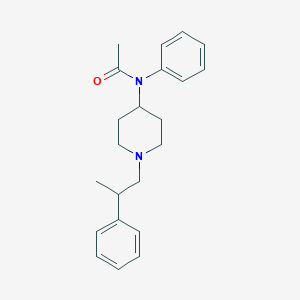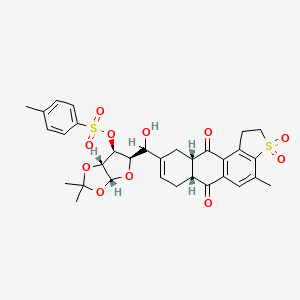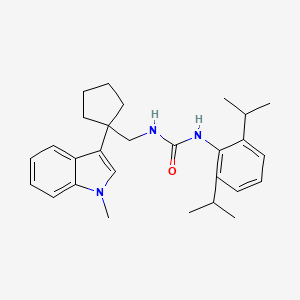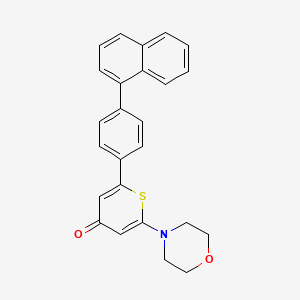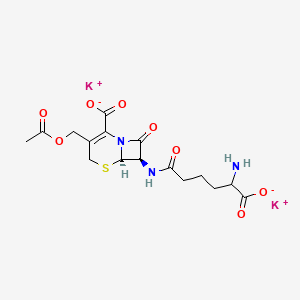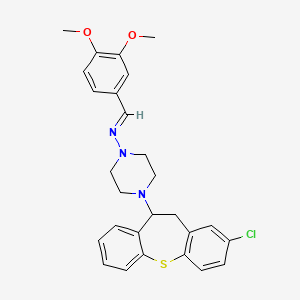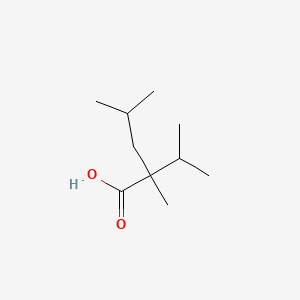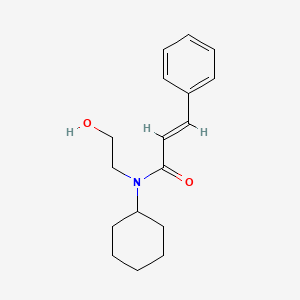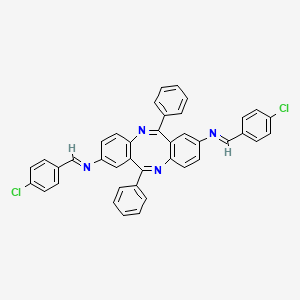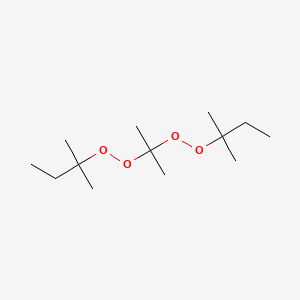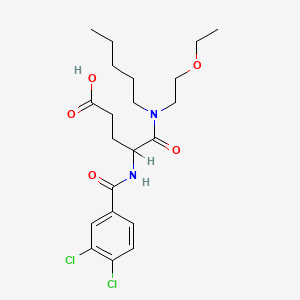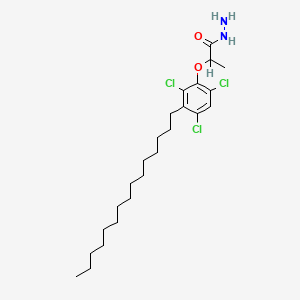
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is a synthetic organic compound characterized by its complex structure, which includes a trichlorophenoxy group and a long pentadecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid. This intermediate can be synthesized through the reaction of 2,4,6-trichlorophenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoic acid under acidic conditions to form the desired acid.
The final step involves the conversion of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid to its hydrazide form. This is typically achieved by reacting the acid with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
2-(2,4,6-Trichlorophenoxy)acetic acid: Similar structure but lacks the pentadecyl chain and hydrazide group.
2-(2,4,6-Trichlorophenoxy)propanoic acid: Similar structure but lacks the hydrazide group.
2-(2,4,6-Trichloro-3-pentadecylphenoxy)acetic acid: Similar structure but has an acetic acid moiety instead of propanoic acid.
Uniqueness
2-(2,4,6-Trichloro-3-pentadecylphenoxy)propanoic acid hydrazide is unique due to the presence of both the long pentadecyl chain and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
111254-02-5 |
|---|---|
分子式 |
C24H39Cl3N2O2 |
分子量 |
493.9 g/mol |
IUPAC名 |
2-(2,4,6-trichloro-3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H39Cl3N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(25)17-21(26)23(22(19)27)31-18(2)24(30)29-28/h17-18H,3-16,28H2,1-2H3,(H,29,30) |
InChIキー |
XVAGQXWZZCRVIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
